molecular formula C12H18FN5 B11745072 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11745072
M. Wt: 251.30 g/mol
InChI Key: GNVSUSDGXYTXHX-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 1-ethyl-1H-pyrazol-5-amine with 2-fluoroethyl bromide under basic conditions to introduce the fluoroethyl group. This is followed by the methylation of the pyrazole ring using methyl iodide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both fluoroethyl and methyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-3-17-11(4-6-15-17)8-14-12-9-16-18(7-5-13)10(12)2/h4,6,9,14H,3,5,7-8H2,1-2H3

InChI Key

GNVSUSDGXYTXHX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=C(N(N=C2)CCF)C

Origin of Product

United States

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